molecular formula C20H16ClN3OS B2361150 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-chlorobenzyl)oxime CAS No. 861212-98-8

6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-chlorobenzyl)oxime

Cat. No.: B2361150
CAS No.: 861212-98-8
M. Wt: 381.88
InChI Key: FCUZYSQXHKHJHE-WSDLNYQXSA-N
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Description

6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C20H16ClN3OS and its molecular weight is 381.88. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as (E)-(4-chlorophenyl)methoxyimidazo[2,1-b][1,3]thiazol-5-yl]methylidene})amine, primarily targets the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by forming a stable protein-ligand complex . This interaction inhibits the normal functioning of the enzyme, thereby disrupting the biosynthesis of pantothenate . The exact nature of this interaction and the resulting changes at the molecular level are yet to be fully understood and are subjects of ongoing research.

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the pantothenate and coenzyme A biosynthesis pathways . These pathways are critical for various metabolic processes in Mtb, including fatty acid metabolism. The disruption of these pathways leads to a decrease in the viability of Mtb .

Pharmacokinetics

In silico admet prediction has been carried out for similar compounds

Result of Action

The compound exhibits significant antitubercular activity. It has been shown to inhibit the growth of Mtb, with IC50 values in the low micromolar range . Importantly, it shows selective inhibition of Mtb over non-tuberculous mycobacteria (NTM) . The compound’s action results in a decrease in the viability of Mtb, contributing to its potential as an anti-mycobacterial agent .

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-1-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-14-2-6-16(7-3-14)19-18(24-10-11-26-20(24)23-19)12-22-25-13-15-4-8-17(21)9-5-15/h2-12H,13H2,1H3/b22-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUZYSQXHKHJHE-WSDLNYQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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